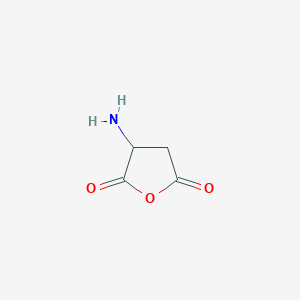
5-Methyl-N-phenylpyridin-2-amine
Descripción general
Descripción
5-Methyl-N-phenylpyridin-2-amine is a chemical compound with the CAS Number: 43191-23-7 . It has a molecular weight of 184.24 . The compound is used in the preparation of 1,3-Azaphospholo . The IUPAC name for this compound is 5-methyl-N-phenylpyridin-2-amine .
Molecular Structure Analysis
The molecular structure of 5-Methyl-N-phenylpyridin-2-amine consists of a pyridine ring with a methyl group at the 5th position and a phenyl group attached to the nitrogen atom . The InChI code for this compound is 1S/C12H12N2/c1-10-7-8-12 (13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3, (H,13,14) .Physical And Chemical Properties Analysis
The melting point of 5-Methyl-N-phenylpyridin-2-amine is between 114-116 degrees Celsius . The compound appears as a white to light gray to light yellow powder or crystal .Aplicaciones Científicas De Investigación
Chemical Reference Standards
“5-Methyl-N-phenylpyridin-2-amine” is used as a reference standard in the pharmaceutical industry . Reference standards are used to ensure the quality and consistency of pharmaceutical products. They are critical for method validation, which is a regulatory requirement in the development and production of pharmaceuticals .
Analytical Method Development
This compound is used in analytical method development . Analytical methods are procedures that describe how to perform analyses, such as the identification, separation, and quantification of the chemical components of natural and artificial materials .
Quality Control Application
“5-Methyl-N-phenylpyridin-2-amine” can be used in Quality Control (QC) applications . In the pharmaceutical industry, QC refers to the process of ensuring that a product meets specified criteria for identity, strength, quality, and purity .
Anticancer Research
Pyridine-containing compounds, like “5-Methyl-N-phenylpyridin-2-amine”, have shown potential in anticancer research . They have been synthesized and studied for their potential anticancer properties .
Antiviral Research
Pyridine derivatives have been studied for their antiviral properties . This makes “5-Methyl-N-phenylpyridin-2-amine” a potential candidate for antiviral research .
Antimicrobial Research
“5-Methyl-N-phenylpyridin-2-amine”, being a pyridine derivative, could be used in antimicrobial research . Pyridine derivatives have shown antimicrobial properties, making them interesting targets for the development of new antimicrobial agents .
Direcciones Futuras
While specific future directions for 5-Methyl-N-phenylpyridin-2-amine were not found in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in fields like medicinal chemistry, drug discovery, and materials science . Further studies could explore its potential applications in these areas.
Propiedades
IUPAC Name |
5-methyl-N-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPOAEZRYHLSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-phenylpyridin-2-amine | |
CAS RN |
43191-23-7 | |
| Record name | 5-methyl-N-phenylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid](/img/structure/B3328184.png)
![4-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328191.png)



![3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328218.png)
![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)


![(S)-tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate](/img/structure/B3328254.png)
![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)

